N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-(2-methylpropyl)ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-N-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O3/c1-16(2)14-23-21(27)22(28)24-15-20(26-9-11-29-12-10-26)18-6-7-19-17(13-18)5-4-8-25(19)3/h6-7,13,16,20H,4-5,8-12,14-15H2,1-3H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYLOUATIAVNJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-(2-methylpropyl)ethanediamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Ring: The initial step involves the synthesis of the tetrahydroquinoline ring. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Morpholine Ring: The next step involves the introduction of the morpholine ring. This can be done through nucleophilic substitution reactions where a suitable leaving group is replaced by a morpholine moiety.
Formation of the Ethanediamide Backbone: The final step involves the formation of the ethanediamide backbone. This can be achieved through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can occur at the amide bonds, converting them into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-(2-methylpropyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-(2-methylpropyl)ethanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence several biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogs
Impact of Substituents on Physicochemical Properties
- Lipophilicity (logP) :
- The N-(4-fluorophenyl) and N-(2,4-dimethylphenyl) analogs exhibit higher logP values (~3.0–3.5) due to aromatic substituents, favoring membrane penetration but risking solubility issues .
- The target compound (isobutyl group) and N-propyl analog have lower logP (~2.0–2.5), balancing solubility and permeability .
- Hydrogen Bonding :
Molecular Networking and Dereplication
Using mass spectrometry (MS/MS) and molecular networking (), these analogs cluster together due to shared core structures. For example:
- Cosine Scores : High scores (>0.8) between the target compound and N-propyl analog reflect similar fragmentation patterns. Lower scores (~0.6–0.7) with N-(4-fluorophenyl) analogs highlight substituent-driven spectral differences .
Biological Activity
N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-(2-methylpropyl)ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a tetrahydroquinoline core with various functional groups that may influence its biological activity.
Key Structural Features:
- Tetrahydroquinoline moiety
- Morpholine ring
- Ethanediamide backbone
The biological activity of this compound may be attributed to its interaction with specific molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition: The compound may inhibit nitric oxide synthases (NOS), which are critical in various physiological processes. Inhibitors of neuronal NOS (nNOS) have been explored for their roles in neurodegenerative diseases and pain management .
- Receptor Binding: The presence of morpholine and other functional groups suggests potential binding to neurotransmitter receptors or other cell surface receptors, modulating their activity and influencing signaling pathways.
1. Inhibition of Nitric Oxide Synthase
Research indicates that derivatives of tetrahydroquinoline exhibit selective inhibition of nNOS over endothelial NOS (eNOS) and inducible NOS (iNOS). For instance, compounds structurally related to this compound have demonstrated promising results in inhibiting nNOS with selectivity ratios indicating over 1000-fold preference against iNOS .
| Compound | nNOS IC50 (μM) | eNOS IC50 (μM) | Selectivity Ratio (nNOS/eNOS) |
|---|---|---|---|
| Compound A | 0.93 | 5.5 | 5.9 |
| Compound B | 0.58 | 3.5 | 6.0 |
| Target Compound | 0.36 | >100 | >277 |
2. Antimicrobial Activity
Quinoline derivatives have been studied for their antimicrobial properties. A study highlighted that certain tetrahydroquinoline derivatives showed significant antibacterial activity against various strains, suggesting that the target compound may also possess similar properties .
3. Cytotoxicity Studies
In vitro studies assessing the cytotoxic effects of related compounds on cancer cell lines have shown promising results. For example, one study reported that certain tetrahydroquinoline derivatives exhibited selective cytotoxicity against human cancer cell lines while sparing normal cells, indicating potential therapeutic applications in oncology .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the tetrahydroquinoline scaffold significantly affect biological activity. For instance:
- Increasing the length of the alkyl chain on the amine group enhances potency against nNOS.
- Substituents on the aromatic ring can modulate selectivity between nNOS and eNOS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
